molecular formula C17H18N4O3S B2361218 (4-(6-Methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(5-methylisoxazol-3-yl)methanone CAS No. 946274-51-7

(4-(6-Methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(5-methylisoxazol-3-yl)methanone

Cat. No.: B2361218
CAS No.: 946274-51-7
M. Wt: 358.42
InChI Key: WWYQARBBCPSIQF-UHFFFAOYSA-N
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Description

(4-(6-Methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(5-methylisoxazol-3-yl)methanone: . This compound features a benzo[d]thiazole ring system substituted with a methoxy group and a piperazine ring, which is further linked to a 5-methylisoxazole moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, starting with the construction of the benzo[d]thiazole core. One common approach is the cyclization of 2-aminothiophenol with chloroacetic acid to form the benzo[d]thiazole ring

Industrial Production Methods

Industrial production of this compound would likely involve optimizing these synthetic routes for large-scale synthesis. This could include the use of continuous flow reactors, which can enhance the efficiency and safety of the chemical reactions involved.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

  • Oxidation: : The methoxy group can be oxidized to a hydroxyl group under certain conditions.

  • Reduction: : The piperazine ring can be reduced to form a piperidine derivative.

  • Substitution: : The isoxazole ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: : Reducing agents like lithium aluminum hydride (LiAlH4) can be used.

  • Substitution: : Nucleophiles such as amines or alcohols can be used in substitution reactions.

Major Products Formed

  • Oxidation: : Formation of a hydroxyl group at the methoxy position.

  • Reduction: : Formation of a piperidine derivative from the piperazine ring.

  • Substitution: : Various substituted isoxazole derivatives.

Scientific Research Applications

This compound has shown potential in several scientific research applications:

  • Chemistry: : Used as a building block for the synthesis of more complex molecules.

  • Biology: : Investigated for its biological activity, including potential anti-inflammatory and antiviral properties.

  • Medicine: : Studied for its therapeutic potential in treating various diseases.

  • Industry: : Potential use in the development of new materials and chemical processes.

Mechanism of Action

The exact mechanism of action of this compound is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. For example, it may bind to certain receptors or enzymes, leading to biological effects.

Comparison with Similar Compounds

This compound is unique due to its specific structural features, such as the combination of the benzo[d]thiazole and piperazine rings. Similar compounds include:

  • Benzo[d]thiazole derivatives: : These compounds share the benzo[d]thiazole core but may have different substituents.

  • Piperazine derivatives: : These compounds contain the piperazine ring but lack the benzo[d]thiazole moiety.

  • Isoxazole derivatives: : These compounds feature the isoxazole ring but may have different substituents.

Properties

IUPAC Name

[4-(6-methoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]-(5-methyl-1,2-oxazol-3-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N4O3S/c1-11-9-14(19-24-11)16(22)20-5-7-21(8-6-20)17-18-13-4-3-12(23-2)10-15(13)25-17/h3-4,9-10H,5-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWYQARBBCPSIQF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)C(=O)N2CCN(CC2)C3=NC4=C(S3)C=C(C=C4)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N4O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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